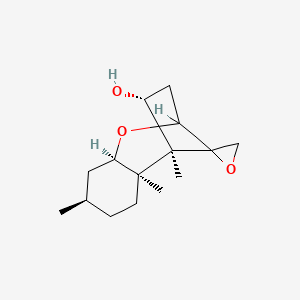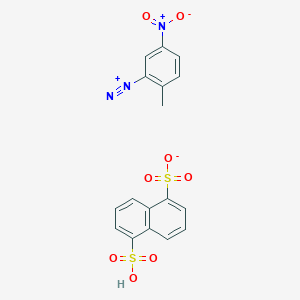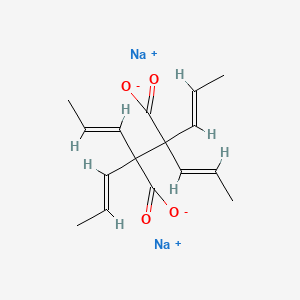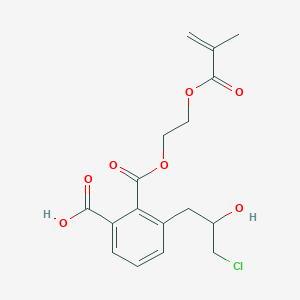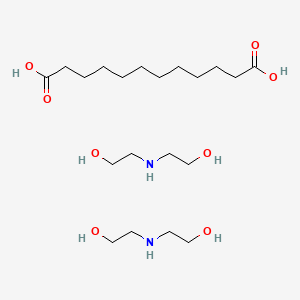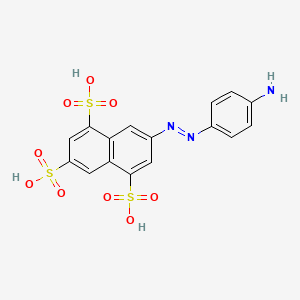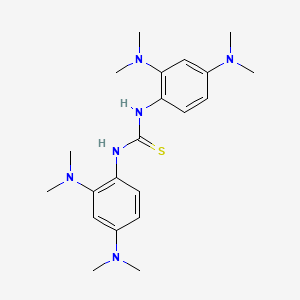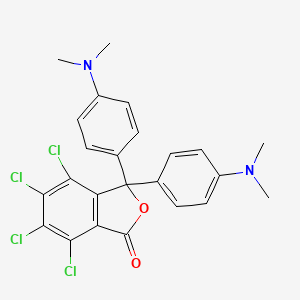
(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C10H21ClN2O3 . This compound is known for its unique structure, which includes a hydroxy group, an oxoallyl group, and a trimethylammonium group. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride typically involves the reaction of trimethylamine with (2-hydroxy-3-methoxypropyl)amine in the presence of acryloyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is carried out in a cleanroom environment to prevent contamination and ensure the quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The oxoallyl group can be reduced to form saturated compounds.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo compounds, while reduction of the oxoallyl group can produce saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is used as a reagent in various organic synthesis reactions. It is also employed in the preparation of polymers and copolymers .
Biology: In biological research, this compound is used as a biochemical tool to study cellular processes and molecular interactions. It can be used to modify proteins and nucleic acids for various experimental purposes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of cleaning agents and disinfectants .
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
- (2-Hydroxy-3-methacryloyloxypropyl)trimethylammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
- (2-Hydroxy-3-methoxypropyl)trimethylammonium chloride
Comparison: Compared to these similar compounds, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is unique due to its specific combination of functional groups. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
94110-15-3 |
|---|---|
Formule moléculaire |
C10H21ClN2O3 |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
[2-hydroxy-3-[(prop-2-enoylamino)methoxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5-10(14)11-8-15-7-9(13)6-12(2,3)4;/h5,9,13H,1,6-8H2,2-4H3;1H |
Clé InChI |
LNCULBSXNIPYON-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC(COCNC(=O)C=C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


